molecular formula C3H9Cl2N B1312223 Chloromethyl(dimethyl)azanium;chloride

Chloromethyl(dimethyl)azanium;chloride

Cat. No.: B1312223
M. Wt: 130.01 g/mol
InChI Key: SINIMGUHLRMHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl(dimethyl)azanium;chloride (CAS: Not explicitly provided in evidence, but structurally inferred) is a quaternary ammonium salt with the molecular formula C₃H₉Cl₂N. Its structure consists of a dimethylazanium cation ([N(CH₃)₂(CH₂Cl)]⁺) paired with a chloride anion (Cl⁻). The compound is characterized by the presence of a chloromethyl group directly bonded to the nitrogen center, which confers distinct reactivity and physicochemical properties.

Properties

Molecular Formula

C3H9Cl2N

Molecular Weight

130.01 g/mol

IUPAC Name

chloromethyl(dimethyl)azanium;chloride

InChI

InChI=1S/C3H8ClN.ClH/c1-5(2)3-4;/h3H2,1-2H3;1H

InChI Key

SINIMGUHLRMHMB-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCl.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloromethyl(dimethyl)azanium;chloride belongs to the broader class of quaternary ammonium salts (QACs) , which share a cationic nitrogen center but differ in substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Key Structural Features Unique Properties/Applications References
This compound C₃H₉Cl₂N N(CH₃)₂(CH₂Cl)⁺Cl⁻ High reactivity due to chloromethyl group; potential intermediate for alkylation reactions Inferred
Methoxy(methyl)azanium;chloride C₂H₈ClNO N(CH₃)(OCH₃)⁺Cl⁻ Polar, water-soluble; used in drug delivery systems
Benzalkonium chloride C₂₂H₄₀ClN Alkylbenzyldimethylammonium chloride Broad-spectrum antimicrobial; surfactant in disinfectants
Dimethylthiambutene hydrochloride C₁₄H₁₈ClNS₂ Thiophene rings attached to dimethylazanium Opioid analgesic activity; structural complexity enhances receptor binding
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride C₇H₁₅ClN₂O Acrylamide-functionalized QAC Forms stable complexes; used in polymer chemistry

Key Differentiators

Reactivity: The chloromethyl group in this compound enhances its electrophilicity, making it more reactive in nucleophilic substitutions compared to non-halogenated QACs like methoxy(methyl)azanium;chloride . In contrast, Benzalkonium chloride relies on its benzyl group for lipid membrane disruption, prioritizing antimicrobial efficacy over chemical reactivity .

Biological Activity :

  • Dimethylthiambutene hydrochloride demonstrates specific biological activity (e.g., opioid receptor binding) due to its thiophene and cyclohexene substituents, whereas this compound’s bioactivity remains underexplored .

Physicochemical Properties: Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride exhibits superior water solubility and complexation capacity due to its acrylamide moiety, whereas this compound may display moderate solubility influenced by its hydrophobic methyl groups .

Synthetic Utility :

  • This compound’s chloromethyl group serves as a versatile intermediate for synthesizing larger molecules, a feature absent in simpler QACs like methoxy(methyl)azanium;chloride .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural characterization of Chloromethyl(dimethyl)azanium chloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify the chloromethyl (-CH2_2Cl) and dimethylazanium (N(CH3_3)2_2) groups. Peaks near δ 3.5–4.0 ppm (chloromethyl protons) and δ 2.8–3.2 ppm (dimethyl protons) are diagnostic. 13^13C NMR can confirm quaternary nitrogen bonding .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the [M-Cl]+^+ ion. High-resolution MS (HRMS) validates molecular formula (e.g., C3_3H9_9NCl2_2) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C-Cl (~550–650 cm1^{-1}) and C-N (~1200 cm1^{-1}) bonds confirm functional groups .

Q. What synthetic routes yield Chloromethyl(dimethyl)azanium chloride with high purity?

  • Methodological Answer :

  • Quaternization Reaction : React dimethylamine with chloromethyldimethylamine in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C. Monitor pH (optimal 8–10) to avoid side reactions.
  • Purification : Recrystallize from ethanol/diethyl ether mixtures. Use ion-exchange chromatography to remove unreacted amines. Purity >98% is achievable via elemental analysis (C, H, N, Cl) and HPLC .

Q. How to assess the stability of Chloromethyl(dimethyl)azanium chloride under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 25°C (ambient), 40°C (stress), and 4°C (refrigerated) for 30 days. Analyze degradation via HPLC (C18 column, mobile phase: 70% acetonitrile/30% 0.1M NH4_4OAc).
  • Degradation Indicators : Monitor chloride ion release via ion chromatography. Stabilizers like 0.1% ascorbic acid reduce hydrolysis in aqueous solutions .

Advanced Research Questions

Q. How to resolve contradictions in purity data between elemental analysis and ion chromatography?

  • Methodological Answer :

  • Cross-Validation : Use 1^1H NMR integration to quantify residual solvents (e.g., ethanol). Pair with thermogravimetric analysis (TGA) to detect volatile impurities.
  • Error Sources : Hydrated salts may skew elemental Cl% calculations. Dry samples at 110°C for 4 hours before analysis. For ion chromatography, pre-treat samples with Chelex® resin to remove interfering cations (e.g., Na+^+) .

Q. What strategies mitigate matrix interference in environmental detection of Chloromethyl(dimethyl)azanium chloride?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges at pH 6. Elute with methanol/water (80:20).
  • Analytical Optimization : Use LC-MS/MS with multiple reaction monitoring (MRM) for selective detection. Key transitions: m/z 138 → 92 (chloromethyl fragment) and 121 → 77 (dimethylazanium fragment). Limit of detection (LOD): 0.1 ppb in water matrices .

Q. How to design experiments probing the compound’s interaction with biological membranes?

  • Methodological Answer :

  • Model Systems : Use liposome bilayers (DPPC/DOPC 7:3) to mimic eukaryotic membranes. Monitor membrane disruption via fluorescence anisotropy (DPH probe).
  • Concentration Gradients : Test 0.1–10 mM concentrations. EC50_{50} values correlate with alkyl chain length and charge density. Pair with molecular dynamics (MD) simulations to predict binding sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.